molecular formula C7H5BrO4 B3054581 4-Bromo-2,3-dihydroxybenzoic acid CAS No. 61203-52-9

4-Bromo-2,3-dihydroxybenzoic acid

Cat. No.: B3054581
CAS No.: 61203-52-9
M. Wt: 233.02 g/mol
InChI Key: DCHSBPLKXWBLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2,3-dihydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Aromatic-L-amino acid decarboxylase is an enzyme that catalyzes the decarboxylation of aromatic L-amino acids, playing a crucial role in the biosynthesis of neurotransmitters .

Mode of Action

This compound acts as an inhibitor of both HDC and Aromatic-L-amino acid decarboxylase . It binds to these enzymes and prevents them from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of histamine and certain neurotransmitters .

Biochemical Pathways

The inhibition of HDC and Aromatic-L-amino acid decarboxylase by this compound affects the histamine synthesis pathway and the neurotransmitter synthesis pathway , respectively . The downstream effects of this inhibition can include a decrease in histamine-mediated immune responses and alterations in neurotransmission .

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) properties would play a significant role in its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological membranes, and its susceptibility to metabolic enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on HDC and Aromatic-L-amino acid decarboxylase . By inhibiting these enzymes, the compound can potentially modulate histamine-mediated immune responses and neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its target enzymes . Additionally, the presence of other compounds in the environment can potentially influence the compound’s efficacy through competitive or non-competitive interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dihydroxybenzoic acid typically involves the bromination of 2,3-dihydroxybenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or water. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the 4th position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,3-dihydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3-dihydroxybenzoic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-2,3-dihydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHSBPLKXWBLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648205
Record name 4-Bromo-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61203-52-9
Record name 4-Bromo-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,3-dihydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,3-dihydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,3-dihydroxybenzoic acid
Reactant of Route 4
4-Bromo-2,3-dihydroxybenzoic acid
Reactant of Route 5
4-Bromo-2,3-dihydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,3-dihydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.